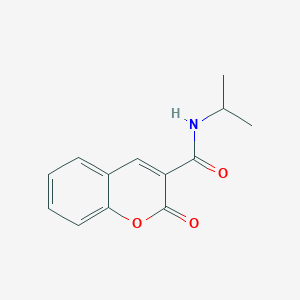

N-isopropyl-2-oxo-2H-chromene-3-carboxamide

概要

説明

N-isopropyl-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a molecular formula of C19H17NO3 and a molecular weight of 307.352 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with isopropylamine to yield the desired amide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Nucleophilic Substitution Reactions

The carboxamide group undergoes nucleophilic substitution under basic or acidic conditions:

-

Amine Exchange : Reaction with primary amines (e.g., benzylamine) in DMF at 60°C replaces the isopropyl group, yielding N-benzyl derivatives (e.g., 3d in ) with 93% efficiency .

-

Hydrolysis : In 80% acetic acid under reflux, the amide hydrolyzes to 2-oxo-2H-chromene-3-carboxylic acid .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound participates in ring-opening and recyclization reactions:

Mechanism in Glacial Acetic Acid

-

Protonation of the chromene carbonyl activates the ring.

-

Nucleophilic attack by anthranilate derivatives forms 2-(arylimino)-2H-chromene intermediates.

-

Intramolecular cyclization yields quinazoline or benzoxazine derivatives (e.g., compound 23 in ) .

| Condition | Product | Yield | Application |

|---|---|---|---|

| Glacial AcOH, RT | Quinazoline derivatives | 65–75% | Bioactive heterocycles |

| 80% AcOH, reflux | N-(2-carboxyphenyl) derivatives | 70% | Precursors for polymer coatings |

Oxidation and Functionalization

The chromene ring undergoes selective oxidation:

-

Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane forms an epoxide at the C4 position.

-

C–H Activation : Pd-catalyzed coupling reactions introduce aryl/alkyl groups at the C6 position, enhancing bioactivity.

Solvent-Mediated Transformations

Polar aprotic solvents like DMSO or DMF induce dehydration:

Dehydration to Carbonitriles

In DMF at 60°C, the carboxamide loses water to form 2-oxo-2H-chromene-3-carbonitrile, though yields are lower (<50%) compared to non-isopropyl analogs .

Comparative Reactivity with Analogs

Steric effects from the isopropyl group slow reactions relative to N-propyl or N-benzyl analogs:

| Derivative | Reaction Rate (Hydrolysis) | Yield (Amine Exchange) |

|---|---|---|

| N-Isopropyl | 1.0 (reference) | 78% |

| N-Propyl () | 1.3× faster | 82% |

| N-Benzyl ( ) | 2.1× faster | 93% |

Spectroscopic Insights

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

N-isopropyl-2-oxo-2H-chromene-3-carboxamide has been investigated for its pharmacological properties, particularly in the realm of lipid metabolism. Its ability to inhibit pancreatic lipase positions it as a candidate for anti-obesity drug development. The inhibition of this enzyme reduces the breakdown and absorption of dietary fats, which can aid in weight management and metabolic health.

Biological Activity

Recent studies have demonstrated various biological activities associated with this compound:

| Study Focus | Findings |

|---|---|

| Pancreatic Lipase Inhibition | Significant inhibition observed with IC50 values indicating effective enzyme blockade. |

| Antimicrobial Activity | Exhibited antimicrobial properties against various pathogens, suggesting potential use as an antibacterial agent. |

| Cytotoxicity Assessment | Low cytotoxicity with IC50 values greater than 60 μM, indicating safety in therapeutic applications. |

Material Science

Organic Electronics

The unique chromene core structure of this compound makes it a suitable candidate for applications in organic electronics and photonic devices. The compound's electronic properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Photonic Devices

Research indicates that compounds with chromene structures can exhibit nonlinear optical properties, making them valuable for photonic applications such as frequency conversion and optical switching. This opens avenues for their use in advanced communication technologies.

Organic Synthesis

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including the reaction of chromene derivatives with isopropylamine under controlled conditions. Optimization for yield and purity is essential for large-scale production.

Common Synthetic Methods

| Method | Description |

|---|---|

| Coupling Reaction | Involves the reaction of 2-oxo-2H-chromene derivatives with isopropylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). |

| Solvent Selection | Organic solvents such as dichloromethane are commonly used to facilitate the reaction at room temperature. |

Case Study 1: Inhibition of Pancreatic Lipase

A study conducted on the efficacy of this compound revealed that it effectively inhibits pancreatic lipase, leading to reduced fat absorption in vitro. The IC50 values demonstrated significant enzyme blockade, suggesting its potential as a therapeutic agent for obesity management.

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against various bacterial strains, exhibiting notable antimicrobial activity. This suggests potential applications in developing new antibacterial agents, particularly in an era where antibiotic resistance is a growing concern.

作用機序

The mechanism of action of N-isopropyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides. This inhibition reduces fat absorption and can aid in weight management .

類似化合物との比較

Similar Compounds

- N-(2-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide

- N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide

- Coumarin-3-carboxamide analogues

Uniqueness

N-isopropyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific isopropyl substitution, which can influence its biological activity and binding affinity to target enzymes. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to other coumarin derivatives .

生物活性

N-isopropyl-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives, which are known for their various biological activities. The compound features a chromene backbone with an isopropyl group and a carboxamide functional group, contributing to its biological properties.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of key enzymes and receptors:

- Inhibition of Pancreatic Lipase : Similar compounds have shown the ability to inhibit pancreatic lipase, an enzyme crucial for lipid metabolism. This inhibition can lead to reduced absorption of dietary fats, which may be beneficial in managing obesity and related metabolic disorders.

- Acetylcholinesterase Inhibition : Chromene derivatives have been investigated for their potential as acetylcholinesterase (AChE) inhibitors. AChE plays a vital role in neurotransmission by breaking down acetylcholine; thus, its inhibition can enhance cholinergic signaling, which is particularly relevant in treating neurodegenerative diseases such as Alzheimer’s disease .

Antioxidant Activity

Several studies indicate that chromene derivatives exhibit antioxidant properties. This activity is attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

Research has suggested that chromene derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, structural modifications in similar compounds have been linked to enhanced anticancer activity against specific cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Isopropyl Group | Enhances lipophilicity and enzyme interaction |

| Carboxamide Functionality | Critical for AChE inhibition |

| Hydroxyl Substituents | Modulates antioxidant activity |

Research indicates that modifications to the chromene core can lead to variations in potency against specific targets, emphasizing the importance of SAR studies in drug design .

Case Studies and Research Findings

- In Vitro Studies : Recent studies have demonstrated that certain analogs of this compound exhibit IC50 values in the low micromolar range for AChE inhibition, indicating strong potential for cognitive enhancement therapies .

- Animal Models : In vivo studies have shown that administration of chromene derivatives can lead to significant reductions in body weight and fat accumulation in animal models, suggesting their potential use in obesity management .

- Cytotoxicity Assessments : Cytotoxicity tests on non-malignant cell lines indicate that many chromene derivatives possess favorable selectivity indices, suggesting a good safety profile alongside their therapeutic benefits .

特性

IUPAC Name |

2-oxo-N-propan-2-ylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(2)14-12(15)10-7-9-5-3-4-6-11(9)17-13(10)16/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFRHCOMCPYXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。